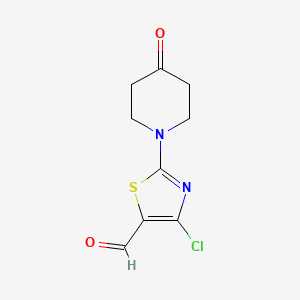

4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-(4-oxopiperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2S/c10-8-7(5-13)15-9(11-8)12-3-1-6(14)2-4-12/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKDHYMMKKENHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=NC(=C(S2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661667 | |

| Record name | 4-Chloro-2-(4-oxopiperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914348-62-2 | |

| Record name | 4-Chloro-2-(4-oxopiperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde

Abstract: This document provides a comprehensive technical guide for the synthesis of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug development. The guide covers the underlying chemical principles, a detailed retrosynthetic analysis, a step-by-step experimental protocol, and critical considerations for reaction optimization and safety. The synthesis is grounded in the principles of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Introduction and Strategic Importance

This compound is a highly functionalized thiazole derivative. The unique arrangement of a reactive aldehyde, a chlorine leaving group, and a piperidinone moiety makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics. The thiazole core is a prevalent scaffold in numerous biologically active compounds, and the specific substituents on this molecule offer multiple points for diversification in a lead optimization campaign.

The synthesis detailed herein focuses on a robust and scalable method, prioritizing efficiency, safety, and reproducibility. The core transformation involves a selective nucleophilic aromatic substitution (SNAr) reaction, a class of reactions where a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring.[1]

Retrosynthetic Analysis and Synthesis Plan

A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic strategy. The primary disconnection is at the C2-position of the thiazole ring, breaking the bond between the thiazole carbon and the piperidinone nitrogen.

This analysis identifies two key starting materials:

-

Electrophile: 2,4-Dichloro-5-formylthiazole

-

Nucleophile: 4-Oxopiperidine (often used as its hydrochloride salt for stability)

The forward synthesis, therefore, involves the reaction of these two components. The key challenge is achieving regioselective substitution. The chlorine atom at the C2 position of the thiazole is significantly more activated towards nucleophilic attack than the chlorine at the C4 position. This is due to the electron-withdrawing effect of the adjacent ring nitrogen atom, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.[1][2]

The formyl group (-CHO) at the C5 position also plays a crucial role as a powerful electron-withdrawing group, further activating the ring for nucleophilic attack.[3]

Mechanistic Considerations: The SNAr Pathway

The synthesis proceeds via a well-established addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr) reactions.[1][3][4]

-

Nucleophilic Attack: The secondary amine of 4-oxopiperidine acts as the nucleophile, attacking the electron-deficient C2 carbon of the 2,4-dichloro-5-formylthiazole. This step forms a tetrahedral, negatively charged intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized and stabilized by the electron-withdrawing thiazole ring nitrogen and the C5-formyl group.

-

Elimination of Leaving Group: Aromaticity is restored in the subsequent step through the elimination of the chloride ion from the C2 position. This step is typically fast and irreversible.

The presence of a base is essential to deprotonate the 4-oxopiperidine salt (if used) and to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adapted for larger quantities with appropriate safety and engineering controls.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2,4-Dichloro-5-formylthiazole | C₄HCl₂NOS | 182.03 | 5.00 g | 27.47 | Limiting Reagent |

| 4-Oxopiperidine Hydrochloride | C₅H₁₀ClNO | 135.59 | 4.11 g | 30.31 | 1.1 eq. |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 8.34 mL | 59.88 | 2.2 eq., Base |

| Acetonitrile (MeCN) | CH₃CN | 41.05 | 100 mL | - | Solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | For extraction |

| Saturated NaCl solution (Brine) | NaCl(aq) | - | - | - | For work-up |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloro-5-formylthiazole (5.00 g, 27.47 mmol) and acetonitrile (100 mL). Stir the mixture at room temperature until the solid is fully dissolved.

-

Addition of Reagents: Add 4-oxopiperidine hydrochloride (4.11 g, 30.31 mmol, 1.1 eq.) to the solution. Follow this with the dropwise addition of triethylamine (8.34 mL, 59.88 mmol, 2.2 eq.) over 5 minutes. The mixture will become a suspension and may warm slightly.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add dichloromethane (100 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Washing: Collect the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove excess triethylamine, followed by saturated aqueous sodium bicarbonate (2 x 50 mL), and finally with saturated brine (1 x 50 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product is typically an off-white to yellow solid. Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary to obtain the final product with high purity.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis process.

Caption: Workflow for the synthesis of the target compound.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

-

Appearance: Off-white to pale yellow solid.

-

Yield: Typically 75-90%.

-

Melting Point: Varies based on purity, requires experimental determination.

-

¹H NMR: Expect characteristic peaks for the thiazole proton, the aldehyde proton, and the piperidinone protons.

-

¹³C NMR: Expect signals corresponding to the carbonyl carbons (aldehyde and ketone), and the carbons of the thiazole and piperidine rings.

-

Mass Spectrometry (MS): The ESI-MS should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₉H₉ClN₂O₂S.

Safety and Handling

-

2,4-Dichloro-5-formylthiazole: Is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Triethylamine (TEA): Is flammable and corrosive. It has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

-

Acetonitrile (MeCN): Is flammable and toxic. Avoid inhalation and skin contact.

-

Dichloromethane (DCM): Is a suspected carcinogen. Use only in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

The synthesis of this compound is a reliable and high-yielding process based on the principles of nucleophilic aromatic substitution. The selectivity of the reaction is governed by the electronic properties of the dichlorothiazole starting material. This guide provides a robust protocol and the necessary scientific context for researchers to successfully prepare this valuable synthetic intermediate for applications in drug discovery and development.

References

4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde chemical structure

An In-Depth Technical Guide to 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde: A Keystone Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its structural features, physicochemical properties, and plausible synthetic pathways, grounding our discussion in established chemical principles. The document highlights the molecule's strategic importance as a versatile building block, stemming from its reactive chloro and carbaldehyde functionalities. These sites offer avenues for extensive chemical modification, enabling the development of diverse compound libraries for screening against various therapeutic targets. The guide is intended for researchers, scientists, and professionals in drug development who are looking to leverage advanced heterocyclic scaffolds in their research and discovery pipelines.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. This five-membered aromatic ring containing sulfur and nitrogen atoms is a key structural motif in numerous biologically active compounds, both natural and synthetic.[1] Its prevalence in pharmaceuticals stems from its ability to engage in various non-covalent interactions with biological targets and its metabolic stability. Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]

Within this important class of compounds, this compound (Figure 1) emerges as a particularly valuable synthetic intermediate. Its structure is strategically functionalized with three key components:

-

A 4-chlorothiazole core : The chlorine atom at the 4-position is a reactive handle, susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities.[4]

-

A 5-carbaldehyde group : This aldehyde is a versatile functional group that can participate in a wide array of chemical transformations, such as reductive amination, Wittig reactions, and condensations, to build molecular complexity.[5]

-

A 2-(4-oxopiperidin-1-yl) substituent : The piperidone moiety adds a three-dimensional character to the molecule and presents another site for chemical modification at the ketone.

This unique combination of features makes the title compound a powerful precursor for generating novel N-heterocycles, with significant potential in the discovery of new therapeutic agents, particularly in oncology.[6]

Physicochemical Properties and Structural Data

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | References |

| CAS Number | 914348-62-2 | [7][8][9] |

| Molecular Formula | C₉H₉ClN₂O₂S | [8][9][10] |

| Molecular Weight | 244.70 g/mol | [8][10] |

| IUPAC Name | 4-chloro-2-(4-oxo-1-piperidinyl)-1,3-thiazole-5-carbaldehyde | [11] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [7] |

| InChI Key | OYKDHYMMKKENHN-UHFFFAOYSA-N | [9][10][11] |

| Storage Conditions | Store at 2-8°C or under inert gas. For long-term storage, -20°C is recommended. | [9][11] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the commercially available 2-amino-4-chlorothiazole.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-Chlorothiazol-2-yl)piperidin-4-one (Intermediate B)

-

Rationale: This key step involves forming the C-N bond between the thiazole ring and the piperidone moiety. A direct reaction with 4-piperidone can be challenging. A more robust method is to use a protected form of the ketone, such as 1,4-dioxaspiro[4.5]decan-8-one, via a palladium-catalyzed Buchwald-Hartwig amination. This is a powerful and standard method for forming aryl-amine bonds. The ketal protecting group prevents unwanted side reactions at the ketone.

-

Protocol:

-

To an oven-dried flask under an inert atmosphere (e.g., Argon), add 2-amino-4-chlorothiazole (1.0 eq), 1,4-dioxaspiro[4.5]decan-8-one (1.1 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and a palladium catalyst system such as Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

-

Add anhydrous toluene as the solvent.

-

Heat the reaction mixture to reflux (approx. 110°C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the mixture, dilute with ethyl acetate, and filter through celite to remove inorganic salts and the catalyst.

-

Concentrate the filtrate under reduced pressure. The crude product is then subjected to acidic deprotection.

-

Dissolve the crude intermediate in a mixture of tetrahydrofuran (THF) and aqueous HCl (e.g., 2M).

-

Stir at room temperature until the ketal hydrolysis is complete (monitored by TLC/LC-MS).

-

Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-(4-chlorothiazol-2-yl)piperidin-4-one, which can be purified by column chromatography.

-

Step 2: Vilsmeier-Haack Formylation to Yield the Final Product

-

Rationale: The Vilsmeier-Haack reaction is a classic and highly effective method for installing a formyl (aldehyde) group onto electron-rich aromatic rings. The thiazole ring, particularly at the 5-position, is sufficiently activated for this electrophilic substitution. The Vilsmeier reagent, generated in-situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the electrophile.

-

Protocol:

-

In a flask under an inert atmosphere, cool dimethylformamide (DMF, used as both reagent and solvent) to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 1-(4-chlorothiazol-2-yl)piperidin-4-one (1.0 eq) in DMF to the Vilsmeier reagent at 0°C.

-

Allow the reaction to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by TLC/LC-MS.

-

Once the reaction is complete, cool the mixture to 0°C and carefully quench by pouring it onto crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution or sodium hydroxide until it is slightly basic.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting solid by column chromatography or recrystallization to obtain pure this compound.

-

Reactivity and Role as a Synthetic Scaffold

The synthetic value of this molecule lies in the orthogonal reactivity of its functional groups. The aldehyde and the chloro substituent can be selectively targeted to build a diverse library of compounds. This makes it an ideal scaffold for structure-activity relationship (SAR) studies in drug discovery.

Caption: Chemical derivatization pathways from the core scaffold.

-

At the C5-Aldehyde: This group is a gateway to numerous derivatives. Reductive amination with various primary or secondary amines can introduce diverse side chains, which is a common strategy for modulating solubility and target binding. Condensation reactions with hydrazines or hydroxylamines can yield hydrazones and oximes, respectively, which are themselves important pharmacophores.

-

At the C4-Chloro position: The chlorine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. Suzuki or Stille couplings can be used to introduce new aryl or heteroaryl groups, expanding the molecule's core structure. Similarly, Buchwald-Hartwig amination can install a different amine at this position, and nucleophilic aromatic substitution with thiols can generate thioether derivatives.

Applications in Drug Discovery

While specific biological data for the title compound is not widely published, its structural class—4-chlorothiazole-5-carbaldehydes—are recognized as potent precursors for the synthesis of novel N-heterocyclic compounds with significant anti-tumor activity.[6] The thiazole nucleus is a key component of several approved drugs, including the kinase inhibitor Dasatinib, which underscores the therapeutic potential of this scaffold.[12]

The likely application of this compound is as a key intermediate in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or other targeted therapies. The piperidone ring, in particular, is a common feature in ligands that bind to CNS targets. Researchers can utilize this building block to rapidly assemble a library of drug-like molecules for high-throughput screening. For instance, derivatives of this scaffold have been investigated as potential c-Met kinase inhibitors for cancer treatment and as agents against neglected tropical diseases like Chagas disease and Leishmaniasis.[13][14]

Safety and Handling

Based on available safety data, this compound should be handled with appropriate precautions in a laboratory setting.

-

Hazards: The compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Storage: Keep the container tightly closed and store in a cool, dry place, preferably refrigerated at 2-8°C for short-term storage or -20°C for long-term stability.[9][11]

Conclusion

This compound represents a highly valuable and strategically designed building block for modern synthetic and medicinal chemistry. Its pre-installed complexity and orthogonally reactive functional groups provide a streamlined entry point to novel and diverse chemical matter. The insights into its synthesis and reactivity presented in this guide are intended to empower researchers to exploit this scaffold for the development of next-generation therapeutics. As the demand for innovative drug candidates continues to grow, the importance of such versatile intermediates in accelerating the discovery process cannot be overstated.

References

- 1. 4-Chlorothiazole | 4175-72-8 | Benchchem [benchchem.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CAS 4175-72-8: 4-Chlorothiazole | CymitQuimica [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound [chemdict.com]

- 8. This compound;914348-62-2 [abichem.com]

- 9. 914348-62-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 10. This compound [cymitquimica.com]

- 11. This compound | 914348-62-2 [sigmaaldrich.cn]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel heterocyclic compound, 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde. While empirical spectroscopic data for this specific molecule is not publicly available, this document serves as an expert-led protocol and interpretive guide. By leveraging established spectroscopic principles and data from structurally analogous compounds, we will delineate the expected spectral features and provide detailed methodologies for acquiring and interpreting ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data. This guide is designed to empower researchers in drug discovery and medicinal chemistry with the practical and theoretical knowledge required for the unambiguous structural elucidation of this and similar complex molecules.

Introduction: The Significance of this compound in Medicinal Chemistry

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The title compound, this compound, integrates several key pharmacophores: a chlorinated thiazole ring, a 4-oxopiperidine moiety, and a reactive carbaldehyde group. This unique combination suggests potential for novel biological activity and makes it a molecule of significant interest for further investigation and development.

Accurate structural confirmation is the bedrock of any chemical research, particularly in drug development where precise molecular architecture dictates biological function. Spectroscopic techniques are the gold standard for such characterization, each providing a unique piece of the structural puzzle.

Predicted Spectroscopic Profile of this compound

Based on the molecular structure, we can predict the key spectroscopic signatures for the title compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to reveal the number of unique proton environments, their chemical shifts (positions on the spectrum), integration (relative number of protons), and multiplicity (splitting pattern).

Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):

-

Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group and the aromatic thiazole ring.

-

Piperidine Protons: The four protons on the carbon atoms adjacent to the nitrogen (positions 2 and 6 of the piperidine ring) are expected to appear as a triplet around δ 3.8-4.2 ppm. The four protons on the carbon atoms adjacent to the carbonyl group (positions 3 and 5 of the piperidine ring) are expected to appear as a triplet around δ 2.6-3.0 ppm.

-

Thiazole Proton: The proton at position 5 of the thiazole ring is absent due to the carbaldehyde substitution.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will indicate the number of unique carbon environments.

Expected Chemical Shifts:

-

Aldehyde Carbonyl Carbon (-CHO): In the highly deshielded region of δ 180-190 ppm.

-

Piperidine Carbonyl Carbon (C=O): Also in the downfield region, around δ 200-210 ppm.

-

Thiazole Ring Carbons:

-

C2 (attached to the piperidine nitrogen): ~δ 160-170 ppm.

-

C4 (attached to chlorine): ~δ 130-140 ppm.

-

C5 (attached to the aldehyde): ~δ 140-150 ppm.

-

-

Piperidine Carbons:

-

Carbons adjacent to nitrogen: ~δ 40-50 ppm.

-

Carbons adjacent to the carbonyl group: ~δ 35-45 ppm.

-

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight and fragmentation pattern, which aids in confirming the structure.

-

Molecular Ion Peak (M⁺): The expected monoisotopic mass is approximately 244.01 g/mol for the ³⁵Cl isotope and 246.01 g/mol for the ³⁷Cl isotope, with an approximate 3:1 isotopic abundance ratio, which is a characteristic signature for a monochlorinated compound.

-

Key Fragmentation Patterns: Expect cleavage at the C-C bonds of the piperidine ring and loss of CO from the aldehyde and ketone groups.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will identify the key functional groups present in the molecule.

Expected Absorption Bands (cm⁻¹):

-

C=O Stretch (Aldehyde): A strong, sharp absorption around 1680-1700 cm⁻¹.

-

C=O Stretch (Ketone): A strong, sharp absorption around 1710-1730 cm⁻¹.

-

C=N Stretch (Thiazole): A medium absorption around 1600-1650 cm⁻¹.

-

C-Cl Stretch: A medium to weak absorption in the fingerprint region, around 600-800 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

Experimental Protocols for Spectroscopic Analysis

The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette.

-

Transfer the clear solution into a clean, standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

Mass Spectrometry (MS)

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Further dilute this stock solution to a final concentration of around 10-100 µg/mL.

-

If using electrospray ionization (ESI), the addition of a small amount of formic acid or ammonium acetate can aid in ionization.

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.

Infrared (IR) Spectroscopy

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.

-

The mixture should be a fine, homogenous powder.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

Illustrative Spectroscopic Data from Analogous Compounds

As empirical data for the title compound is unavailable, we will analyze the spectra of a structurally related molecule, 5-((4-chloro-2-(morpholin-4-yl)-1,3-thiazol-5-yl)methylidene)thiazolidine-2,4-dione , to demonstrate the principles of spectral interpretation. This compound shares the core 4-chloro-2-(substituted amino)thiazole-5-carbaldehyde moiety.

¹H NMR Analysis of an Analogous Compound

-

¹H NMR (DMSO-d₆, ppm): 3.56 (t, 4H, NCH₂), 3.72 (t, 4H, OCH₂), 7.65 (s, 1H, =CH)[1].

-

Interpretation:

-

The two triplets at 3.56 and 3.72 ppm correspond to the protons of the morpholine ring.

-

The singlet at 7.65 ppm is assigned to the vinylic proton (=CH), which is analogous to the aldehyde proton in our target molecule, though shifted slightly upfield.

-

IR Analysis of an Analogous Compound

-

IR (KBr, cm⁻¹): 1759, 1687 (C=O)[1].

-

Interpretation:

-

The strong absorptions at 1759 and 1687 cm⁻¹ are characteristic of the two carbonyl groups in the thiazolidine-2,4-dione ring. This supports our prediction of strong C=O stretches for the aldehyde and ketone groups in the target molecule.

-

Data Summary and Visualization

Predicted Spectroscopic Data Summary

| Spectroscopic Technique | Predicted Feature | Expected Value/Range |

| ¹H NMR | Aldehyde Proton | δ 9.5-10.5 ppm (singlet) |

| Piperidine Protons (α to N) | δ 3.8-4.2 ppm (triplet) | |

| Piperidine Protons (β to N) | δ 2.6-3.0 ppm (triplet) | |

| ¹³C NMR | Aldehyde Carbonyl | δ 180-190 ppm |

| Ketone Carbonyl | δ 200-210 ppm | |

| Thiazole C2 | δ 160-170 ppm | |

| Thiazole C4 | δ 130-140 ppm | |

| Thiazole C5 | δ 140-150 ppm | |

| Piperidine Carbons (α to N) | δ 40-50 ppm | |

| Piperidine Carbons (β to N) | δ 35-45 ppm | |

| Mass Spectrometry | Molecular Ion (³⁵Cl) | m/z ≈ 244.01 |

| Molecular Ion (³⁷Cl) | m/z ≈ 246.01 | |

| IR Spectroscopy | C=O Stretch (Aldehyde) | 1680-1700 cm⁻¹ |

| C=O Stretch (Ketone) | 1710-1730 cm⁻¹ | |

| C=N Stretch (Thiazole) | 1600-1650 cm⁻¹ | |

| C-Cl Stretch | 600-800 cm⁻¹ |

Molecular Structure and Key Spectroscopic Correlations

Figure 1. Predicted key spectroscopic correlations for this compound.

Experimental Workflow

Figure 2. General workflow for the spectroscopic analysis of a novel compound.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of this compound. While direct empirical data is not yet available, the predictive analysis based on fundamental spectroscopic principles and data from analogous structures offers a solid foundation for researchers. The detailed experimental protocols are designed to ensure the acquisition of high-quality data, which is paramount for accurate structural elucidation. By following the methodologies and interpretive guidance presented herein, researchers will be well-equipped to confirm the structure of this and other novel compounds, a critical step in the advancement of medicinal chemistry and drug discovery.

References

Purity and Characterization of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde: A Comprehensive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde is a heterocyclic compound featuring a substituted thiazole core, a structure of significant interest in medicinal chemistry and drug discovery. The biological activity and therapeutic potential of such molecules are intrinsically linked to their purity and structural integrity. The presence of impurities, even in trace amounts, can lead to erroneous biological data, undesirable side effects, and complications in regulatory approval. This guide provides a comprehensive framework for the purification, characterization, and purity assessment of this specific molecule. It is designed for researchers and drug development professionals, offering not just protocols, but the underlying scientific rationale to ensure robust, reproducible, and reliable results. We will explore multi-technique analytical workflows, from chromatographic purification to definitive spectroscopic and elemental confirmation, establishing a self-validating system for quality control.

The Thiazole Scaffold: A Cornerstone in Medicinal Chemistry

The thiazole ring is a privileged five-membered aromatic heterocycle that is a core component in a multitude of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a versatile building block in drug design. Many compounds containing the thiazole moiety have demonstrated a wide range of biological activities, making them crucial for developing new therapeutic agents.[1] The specific compound, this compound (CAS No: 914348-62-2), combines this key thiazole ring with a reactive carbaldehyde group and a 4-oxopiperidine moiety, suggesting its potential as an intermediate for synthesizing more complex drug candidates.[2][3] Therefore, establishing its purity is the foundational step for any subsequent research or development.

Physicochemical Properties and Safe Handling

A thorough understanding of the compound's properties is essential for its effective handling, purification, and analysis.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 914348-62-2 | [2][4] |

| Molecular Formula | C₉H₉ClN₂O₂S | [4][5] |

| Molecular Weight | 244.70 g/mol | [5] |

| IUPAC Name | 4-chloro-2-(4-oxopiperidin-1-yl)-1,3-thiazole-5-carbaldehyde | [6] |

| Appearance | Likely a solid at room temperature | [7] |

| Storage Conditions | Store at -4°C for short term (1-2 weeks) and -20°C for long term (1-2 years) to maintain product quality.[5][8] |

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly detailed, data from closely related chlorothiazole derivatives provide essential safety guidance.[8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8][10]

-

Contact Avoidance: Avoid contact with eyes, skin, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[9]

-

Ingestion: Do not eat, drink, or smoke when handling this product. If swallowed, seek immediate medical attention.[8]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[10]

Synthesis Context and Anticipating Impurities

The purity of a final compound is largely dictated by its synthetic pathway. While various methods exist for thiazole synthesis[1], a common route involves the Hantzsch thiazole synthesis, which cyclizes alpha-halocarbonyl compounds with a thioamide-containing reactant.

Potential impurities in the final product can include:

-

Unreacted Starting Materials: Residual thioamides or halogenated carbonyl compounds.

-

Reaction By-products: Products from side reactions, such as over-alkylation or alternative cyclization pathways.

-

Reagents and Catalysts: Trace amounts of acids, bases, or catalysts used during the synthesis.

-

Degradation Products: The aldehyde functional group can be susceptible to oxidation, potentially forming the corresponding carboxylic acid.

Identifying these potential impurities is the first step in designing a robust purification and characterization strategy.

Purification Methodologies: A Two-Stage Approach

Achieving high purity often requires a multi-step purification process. A logical workflow involves a primary bulk purification via column chromatography followed by a final polishing step using recrystallization.

Step 1: Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase. For thiazole derivatives, silica gel is a common and effective choice.[11][12][13]

Expert Rationale: The choice of mobile phase (eluent) is critical. The polarity of this compound is moderate, influenced by the polar ketone and aldehyde groups and the less polar chloro-thiazole core. A gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate) allows for the separation of non-polar impurities first, followed by the product, and finally any highly polar by-products.

Detailed Protocol:

-

Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, non-polar eluent (e.g., 100% hexane).

-

Column Packing: Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.

-

Elution: Begin elution with the non-polar solvent (e.g., Hexane/Ethyl Acetate 9:1). Gradually increase the polarity of the mobile phase (e.g., to 8:2, 7:3, and so on).

-

Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

-

Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator.

Step 2: Final Polishing by Recrystallization

Recrystallization is a powerful technique for removing small amounts of remaining impurities, resulting in a highly pure crystalline solid.[14]

Expert Rationale: The key to successful recrystallization is selecting an appropriate solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[14] For heterocyclic compounds, common solvents include ethanol, methanol, water, or mixtures like ethanol/water.[14] A trial-and-error approach on a small scale is necessary to find the optimal solvent.

Detailed Protocol:

-

Solvent Selection: Test the solubility of the compound in various solvents at room temperature and at their boiling points.

-

Dissolution: Place the compound from the chromatography step into an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

-

Hot Filtration (Optional): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

-

Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize the yield.[14]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under a vacuum.

Comprehensive Characterization: The Analytical Workflow

A single analytical technique is insufficient to confirm the identity and purity of a compound. A multi-technique approach provides orthogonal data, creating a self-validating system.

Caption: Integrated workflow for the comprehensive characterization of the title compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of pharmaceutical compounds. A reversed-phase method is typically suitable for thiazole derivatives.[15][16]

Expert Rationale: A C18 column provides a non-polar stationary phase that separates compounds based on their hydrophobicity. A mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer allows for fine-tuning of the separation. UV detection is ideal as the aromatic thiazole ring is expected to have strong UV absorbance.[16]

Detailed Protocol:

-

Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Create a working solution by diluting this to ~0.1 mg/mL with the mobile phase.

-

Chromatographic Conditions:

Parameter Condition Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid Gradient Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min. Flow Rate 1.0 mL/min Injection Volume 10 µL Detection UV at 254 nm and 280 nm | Column Temp. | 30 °C |

-

Data Analysis: A pure sample should exhibit a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The target purity for drug development intermediates is typically >98%.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Signals (in CDCl₃, estimated):

-

Aldehyde Proton (-CHO): A singlet around δ 9.5-10.5 ppm.

-

Piperidine Protons: Two sets of triplets (or multiplets) for the four protons adjacent to the nitrogen and the four protons adjacent to the carbonyl group, likely in the δ 2.5-4.0 ppm range.

-

Thiazole Proton: While this compound has no proton on the thiazole ring itself, related structures with a C5-H show signals in the aromatic region.

Expected ¹³C NMR Signals (in CDCl₃, estimated):

-

Aldehyde Carbonyl (C=O): δ 180-190 ppm.

-

Piperidine Carbonyl (C=O): δ ~205 ppm.

-

Thiazole Carbons: Three distinct signals in the δ 110-170 ppm range.

-

Piperidine Carbons: Signals for the methylene carbons in the δ 40-60 ppm range.

Protocol:

-

Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the data and integrate the peaks to confirm the proton count and analyze the chemical shifts and coupling constants to verify the connectivity of the atoms.

Mass Spectrometry (MS) for Molecular Weight Verification

MS provides information about the mass-to-charge ratio of a molecule, allowing for the confirmation of its molecular weight. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides a highly accurate mass, which can be used to confirm the molecular formula.

Expected Results:

-

Molecular Ion Peak [M+H]⁺: For C₉H₉ClN₂O₂S, the expected monoisotopic mass is 244.0073. HRMS should detect a peak at m/z 245.0151.

-

Isotopic Pattern: Due to the presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S), a characteristic isotopic pattern will be observed. The M+2 peak (from ³⁷Cl) should be approximately one-third the intensity of the main peak, which is a definitive signature for a monochlorinated compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound. This data is used to confirm the empirical formula.

Expected Composition for C₉H₉ClN₂O₂S:

-

Carbon (C): 44.17%

-

Hydrogen (H): 3.71%

-

Nitrogen (N): 11.45%

-

Sulfur (S): 13.10%

The experimentally determined values should be within ±0.4% of the theoretical values to be considered a match.

Summary of Best Practices

To ensure the highest quality of this compound for research and development, the following integrated approach is recommended:

-

Purify Systematically: Employ column chromatography for bulk purification followed by recrystallization for final polishing.

-

Quantify Purity: Use a validated HPLC method to determine the purity, aiming for >98% by area.

-

Confirm Structure: Utilize ¹H and ¹³C NMR to elucidate the molecular structure and ensure all atoms are correctly placed.

-

Verify Mass: Confirm the molecular weight and molecular formula using High-Resolution Mass Spectrometry, paying close attention to the isotopic pattern.

-

Validate Formula: Use elemental analysis as an orthogonal method to confirm the elemental composition and empirical formula.

By rigorously applying this multi-faceted strategy, researchers can proceed with confidence, knowing that their starting material is of confirmed identity, structure, and purity, thereby ensuring the integrity of all subsequent experimental data.

References

- 1. jchemrev.com [jchemrev.com]

- 2. This compound [chemdict.com]

- 3. This compound [cymitquimica.com]

- 4. abichem.com [abichem.com]

- 5. 914348-62-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 6. 4-CHLORO-2-(4-OXO-PIPERIDINYL)-5-THIAZOLECARBOXALDEHYDE [cymitquimica.com]

- 7. 4-Chloro-2-morpholin-1yl-thiazole-5-carboxaldehyde 129880-84-8 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. rsc.org [rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Thiazole Scaffold

4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, a substituted thiazole, is a well-established pharmacophore found in numerous FDA-approved drugs. The presence of a reactive aldehyde group at the 5-position, a chlorine atom at the 4-position, and a 4-oxopiperidine moiety at the 2-position provides multiple points for diversification, making it a valuable building block for the synthesis of complex molecular architectures and compound libraries. This guide provides a detailed exploration of the foundational starting materials and synthetic strategies required to construct this key intermediate, with a focus on the underlying chemical principles that govern the selection of reagents and reaction pathways.

Primary Synthetic Strategy: A Two-Step Approach from a Dichlorinated Intermediate

The most convergent and well-documented pathway to this compound involves the initial synthesis of a key intermediate, 2,4-dichlorothiazole-5-carbaldehyde, followed by a selective nucleophilic aromatic substitution (SNAr) with 4-oxopiperidine. This strategy offers high yields and excellent control over regioselectivity.

Workflow for the Primary Synthetic Route

Caption: Overall workflow for the synthesis of the target molecule.

Part 1: Synthesis of the Key Intermediate: 2,4-Dichlorothiazole-5-carbaldehyde

The cornerstone of this synthetic approach is the generation of 2,4-dichlorothiazole-5-carbaldehyde. This is efficiently achieved through a Vilsmeier-Haack reaction, a powerful method for the formylation and chlorination of activated methylene groups, such as the one present in 2,4-thiazolidinedione.[1]

Core Starting Materials for the Vilsmeier-Haack Reaction

| Starting Material | Chemical Formula | Molecular Weight | Key Role & Rationale |

| 2,4-Thiazolidinedione | C₃H₃NO₂S | 117.13 g/mol | The foundational heterocyclic scaffold containing the activated methylene group at C5, which is susceptible to formylation. |

| Phosphorus Oxychloride | POCl₃ | 153.33 g/mol | Reacts with DMF to form the electrophilic Vilsmeier reagent, which drives the formylation and also serves as the chlorinating agent for the hydroxyl groups of the tautomeric form of the thiazolidinedione. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 g/mol | Acts as the formyl group source and reacts with POCl₃ to generate the active electrophile, the chloroiminium ion (Vilsmeier reagent).[2][3] |

Mechanism Insight: The Vilsmeier-Haack Reaction

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent from POCl₃ and DMF. 2,4-Thiazolidinedione, which exists in equilibrium with its enol tautomer, is then attacked by the Vilsmeier reagent at the electron-rich C5 position. Subsequent cyclization, chlorination, and hydrolysis upon workup yield the desired 2,4-dichlorothiazole-5-carbaldehyde.[3]

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of 2,4-Dichlorothiazole-5-carbaldehyde

-

Reagent Preparation: In a flask equipped with a dropping funnel and under an inert atmosphere (e.g., argon), phosphorus oxychloride (POCl₃) is cooled to 0 °C.

-

Vilsmeier Reagent Formation: N,N-Dimethylformamide (DMF) is added dropwise to the cooled POCl₃, maintaining the temperature below 20 °C.

-

Reaction Initiation: 2,4-Thiazolidinedione is added to the mixture.

-

Reaction Progression: The reaction mixture is heated to reflux (approximately 110-120 °C) for several hours until the evolution of HCl gas ceases.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is carefully poured into ice water and extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed with a saturated sodium bicarbonate solution and water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 2,4-dichlorothiazole-5-carbaldehyde.[4]

Part 2: Selective Nucleophilic Substitution

The second stage of the synthesis involves the selective reaction of 2,4-dichlorothiazole-5-carbaldehyde with 4-oxopiperidine. The chlorine atom at the C2 position of the thiazole ring is significantly more activated towards nucleophilic attack than the chlorine at the C4 position. This enhanced reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen atom, which stabilizes the Meisenheimer intermediate formed during the SNAr reaction.

Core Starting Materials for Nucleophilic Substitution

| Starting Material | Chemical Formula | Molecular Weight | Key Role & Rationale |

| 2,4-Dichlorothiazole-5-carbaldehyde | C₄HCl₂NOS | 182.03 g/mol | The key electrophilic intermediate. Commercially available from various suppliers.[5][6][7][8][9] |

| 4-Oxopiperidine Hydrochloride | C₅H₁₀ClNO | 135.59 g/mol | The nucleophile source. The hydrochloride salt is typically used due to its stability and ease of handling.[10][11] |

| Base (e.g., Potassium Carbonate) | K₂CO₃ | 138.21 g/mol | Required to neutralize the hydrochloride salt of 4-oxopiperidine, liberating the free secondary amine which is the active nucleophile. An inorganic base like K₂CO₃ is often preferred for ease of removal during workup. |

| Solvent (e.g., Acetonitrile) | CH₃CN | 41.05 g/mol | A polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction. |

Experimental Protocol: Synthesis of the Target Compound

-

Reaction Setup: To a solution of 2,4-dichlorothiazole-5-carbaldehyde in acetonitrile, 4-oxopiperidine hydrochloride and potassium carbonate are added.

-

Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed (monitored by TLC).

-

Workup and Purification: The reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product can be purified by crystallization or column chromatography to afford the final product, this compound.

Alternative Synthetic Considerations: The Hantzsch Thiazole Synthesis Route

An alternative, though often more circuitous, route to a 2-aminothiazole core involves the Hantzsch thiazole synthesis. This classic method typically involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide.[12] For the synthesis of a precursor to the target molecule, one could envision a pathway starting with thiourea and an appropriate α,β-dihaloaldehyde equivalent.

Potential Starting Materials for a Hantzsch-based Approach

-

Thiourea (CS(NH₂)₂): Serves as the source of the N-C-S fragment of the thiazole ring.

-

A Dichloroacetaldehyde equivalent (e.g., dichloroacetaldehyde diethyl acetal): Provides the C4 and C5 carbons of the thiazole ring. The reaction of thiourea with chloroacetaldehyde is a known method for producing 2-aminothiazole.[13][14][15]

This 2-aminothiazole intermediate would then require a subsequent Vilsmeier-Haack reaction to introduce the chloro and carbaldehyde functionalities at the 4 and 5 positions, respectively.[16][17] This would be followed by a Sandmeyer-type reaction to replace the amino group with a chlorine atom, and finally, the nucleophilic substitution with 4-oxopiperidine. Due to the multiple steps and potentially harsh conditions required, the route starting from 2,4-thiazolidinedione is generally more efficient and preferred.

Conclusion

The synthesis of this compound is most effectively achieved through a robust and scalable two-part strategy. The initial Vilsmeier-Haack reaction on the readily available starting material, 2,4-thiazolidinedione, provides the key 2,4-dichlorothiazole-5-carbaldehyde intermediate. This is followed by a highly regioselective nucleophilic aromatic substitution with 4-oxopiperidine. A thorough understanding of the properties of these core starting materials and the mechanisms governing their transformation is paramount for the successful and efficient production of this versatile chemical building block, paving the way for further exploration in drug discovery and development.

References

- 1. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. CAS 92972-48-0: 2,4-Dichlorothiazole-5-carboxaldehyde [cymitquimica.com]

- 7. 92972-48-0 Cas No. | 2,4-Dichloro-1,3-thiazole-5-carboxaldehyde | Apollo [store.apolloscientific.co.uk]

- 8. parchem.com [parchem.com]

- 9. 001chemical.com [001chemical.com]

- 10. echemi.com [echemi.com]

- 11. 4-Piperidone hydrochloride | C5H10ClNO | CID 3084851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 13. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 14. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]

- 15. US2330223A - Aminothiazole from chloroacetal - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. asianpubs.org [asianpubs.org]

A Comprehensive Technical Guide to 4-Substituted Thiazole-5-carbaldehydes: Synthesis, Reactivity, and Applications in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1] When functionalized with a carbaldehyde group at the 5-position, the resulting 4-substituted thiazole-5-carbaldehyde becomes an exceptionally versatile intermediate, providing a reactive handle for extensive molecular diversification.[2][3] This guide offers a deep dive into the synthetic methodologies for creating this core structure, explores its key chemical transformations, and surveys its applications in the development of novel therapeutic agents. Designed for researchers and drug development professionals, this document synthesizes field-proven insights with rigorous scientific principles, explaining the causality behind experimental choices and providing validated protocols to accelerate discovery programs.

Part 1: Synthesis of the 4-Substituted Thiazole-5-carbaldehyde Core

The strategic construction of the thiazole-5-carbaldehyde framework is paramount. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns at the 4-position, and scalability. Three primary methodologies are prevalent in the field.

Method A: Vilsmeier-Haack Formylation of 4-Substituted Thiazoles

The Vilsmeier-Haack reaction is a robust and widely employed method for the formylation of electron-rich aromatic and heteroaromatic systems.[4] Its efficacy stems from the in-situ generation of the electrophilic Vilsmeier reagent (chloroiminium ion) from a mixture of a substituted amide, typically N,N-dimethylformamide (DMF), and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride.

Expertise & Experience: This method is the most direct approach when the corresponding 4-substituted thiazole is readily available. The thiazole ring's electron-donating sulfur atom activates the C5 position for electrophilic substitution, making it the preferred site of formylation. However, careful consideration of other functional groups is critical. In substrates bearing multiple nucleophilic sites, such as unprotected anilines or phenols on a 4-aryl substituent, the reaction may exhibit structural selectivity, leading to formylation at different positions or the formation of formimidamide byproducts.[5][6]

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF under a nitrogen atmosphere, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C to ensure the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve the 4-substituted thiazole (1.0 equiv.) in a minimal amount of dry DMF or a suitable inert solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the Vilsmeier reagent.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 55-60 °C for 4-6 hours, monitoring the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. This step neutralizes the excess acid and hydrolyzes the iminium intermediate.

-

Isolation: A solid precipitate often forms. Collect the product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If no solid forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).

Caption: Vilsmeier-Haack Formylation Mechanism.

Method B: Oxidation of 4-Substituted 5-(hydroxymethyl)thiazoles

This two-step approach involves the initial synthesis of a 5-(hydroxymethyl)thiazole, followed by its oxidation to the desired aldehyde. This route is advantageous when the hydroxymethyl precursor is more accessible than the parent thiazole or when the Vilsmeier-Haack conditions are incompatible with other functional groups on the molecule.

Expertise & Experience: The critical step is the oxidation. A variety of reagents can be employed, but the choice must be made carefully to avoid over-oxidation to the carboxylic acid or degradation of the sensitive thiazole ring. Manganese dioxide (MnO₂) is a mild and effective choice for oxidizing allylic and benzylic-type alcohols, a category that hydroxymethylthiazoles fall into. Other reliable reagents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), which offer high selectivity for aldehydes under mild conditions.[7] Aerobic oxidation using molecular oxygen, often supported by a base, is a greener alternative.[8]

Experimental Protocol: MnO₂ Oxidation

-

Reaction Setup: Dissolve the 4-substituted 5-(hydroxymethyl)thiazole (1.0 equiv.) in a suitable solvent such as dichloromethane (CH₂Cl₂), chloroform, or acetone.

-

Oxidant Addition: Add activated manganese dioxide (MnO₂, 5-10 equiv. by weight) to the solution in one portion. The large excess is necessary due to the reagent's variable activity.

-

Reaction: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

-

Isolation: Upon completion, remove the MnO₂ solid by filtering the reaction mixture through a pad of Celite®. Wash the filter cake thoroughly with the reaction solvent.

-

Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude aldehyde can often be used without further purification or can be purified by silica gel chromatography.

Caption: Two-Step Synthesis via Alcohol Oxidation.

Method C: Cascade Annulation of Enaminones

Recent advances in synthetic methodology have provided innovative one-pot procedures. A notable example is the Dess-Martin periodinane (DMP) mediated cascade annulation of tertiary enaminones with potassium thiocyanate (KSCN).[7]

Expertise & Experience: This sophisticated method constructs the thiazole ring and installs the aldehyde functionality concurrently. The reaction proceeds through a cascade of hydroxyl thiocyanation, intramolecular hydroamination, and thiazole annulation.[7] A key insight is that DMP plays a dual role: it mediates the initial thiocyanation and protects the in-situ generated formyl group, preventing side reactions and enabling the selective formation of the thiazole-5-carbaldehyde product.[7] This approach is particularly valuable for creating novel libraries from readily available enaminone building blocks.

Summary of Synthetic Methods

| Method | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |

| Vilsmeier-Haack | 4-Substituted Thiazole | DMF, POCl₃ | 60-90% | Direct, high-yielding, scalable | Sensitive to competing nucleophilic sites |

| Alcohol Oxidation | 5-(hydroxymethyl)thiazole | MnO₂, PCC, DMP | 75-95% | Mild conditions, good functional group tolerance | Two-step process, requires alcohol precursor |

| Cascade Annulation | Tertiary Enaminone | KSCN, DMP | 50-80% | One-pot, convergent, novel access | Substrate scope may be limited, DMP is costly |

Part 2: Key Reactivity and Derivatization

The aldehyde at the C5 position is a powerful synthetic linchpin, enabling a vast array of chemical transformations to build molecular complexity and explore structure-activity relationships (SAR).

Trustworthiness: The protocols described below are foundational transformations in medicinal chemistry. Their reliability allows for the systematic and predictable generation of compound libraries. Each reaction is chosen for its high efficiency and compatibility with the thiazole core.

| Reaction | Transformation | Common Reagents | Derivative Class |

| Reductive Amination | C=O → CH-NR¹R² | R¹R²NH, NaBH(OAc)₃ | Amines |

| Knoevenagel Condensation | C=O → C=C(X)Y | CH₂(X)Y, Base | Alkenes, Acrylonitriles |

| Wittig Reaction | C=O → C=CHR | Ph₃P=CHR | Alkenes |

| Oxidation | CHO → COOH | NaClO₂, NaH₂PO₄ | Carboxylic Acids |

| Condensation | CHO → C=N-R | H₂N-R | Imines, Hydrazones |

Experimental Protocol: Reductive Amination

-

Setup: To a solution of 4-substituted thiazole-5-carbaldehyde (1.0 equiv.) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired primary or secondary amine (1.1 equiv.).

-

Imine Formation: If desired, add a mild acid catalyst like acetic acid (0.1 equiv.) and stir at room temperature for 1-2 hours to facilitate imine/iminium ion formation.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise to the mixture. This reducing agent is mild and selective for imines in the presence of aldehydes.

-

Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

-

Isolation: Extract the aqueous layer with CH₂Cl₂ or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the target amine by silica gel chromatography.

Caption: Derivatization Pathways from the Core Aldehyde.

Part 3: Applications in Drug Discovery

The 4-substituted thiazole-5-carbaldehyde scaffold is a gateway to compounds with a vast spectrum of biological activities. The ability to easily modify both the 4-position substituent and the derivatives from the 5-carbaldehyde allows for fine-tuning of pharmacological properties.

Authoritative Grounding: Thiazole-containing compounds are integral to numerous therapeutic areas.[9][10] Derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.

-

Anticancer Activity: Many derivatives have been synthesized and evaluated for their cytotoxic effects. For instance, novel N-heterocycles prepared from 4-chlorothiazole-5-carbaldehydes showed significant activity against human breast (MCF-7), cervical (HeLa), and prostate (PC-3) cancer cell lines.[11] Thiazole-5-carboxamides have also been developed, with some showing moderate anticancer activity against lung, liver, and intestinal cancer cell lines.[12] Furthermore, derivatives of thiazole-5-carboxylate have been identified as potent inhibitors of monoacylglycerol lipase (MAGL), a target in cancer therapy.[13]

-

Antimicrobial and Other Activities: The thiazole ring is a well-known pharmacophore in antimicrobial agents.[2][14] The flexibility of derivatization from the 5-carbaldehyde allows for the synthesis of Schiff bases, hydrazones, and other conjugates that have been successfully screened for antibacterial and antifungal properties. Additionally, various thiazole derivatives have been reported to possess anti-inflammatory, antiviral, and antioxidant activities, making this a highly versatile scaffold for broad-based drug discovery efforts.[9][15]

Case Study Summary: Bioactive Derivatives

| Derivative Class | Therapeutic Area | Key Finding | Reference |

| Thiazolo[5,4-b]pyridines | Anticancer | Showed potent cytotoxic activity against HeLa cell lines, comparable to 5-fluorouracil. | [11] |

| Thiazole-5-carboxamides | Anticancer | 2-phenyl-4-trifluoromethyl derivatives displayed moderate activity against A-549 and HCT-8 cell lines. | [12] |

| Thiazole-5-carboxylates | Anticancer | Identified as selective and potent inhibitors of monoacylglycerol lipase (MAGL). | [13] |

| Thiazolyl-acrylonitriles | Enzyme Inhibition | Synthesized via Knoevenagel condensation as potential Acetylcholinesterase (AChE) inhibitors. | [5] |

Conclusion

4-Substituted thiazole-5-carbaldehydes represent a class of high-value synthetic intermediates. Their robust and varied synthetic routes, combined with the versatile reactivity of the aldehyde functional group, provide an ideal platform for the generation of diverse chemical libraries. The proven track record of the thiazole scaffold in successful drug discovery programs underscores the continued importance of this molecular framework. For medicinal chemists and drug development scientists, mastering the synthesis and manipulation of these compounds is a critical skill, enabling the rapid exploration of chemical space and the development of next-generation therapeutics.

References

- 1. aqar22-23.uttaranchaluniversity.ac.in [aqar22-23.uttaranchaluniversity.ac.in]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemrevlett.com [chemrevlett.com]

- 15. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, a… [ouci.dntb.gov.ua]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde

Introduction: Unlocking the Potential of a Versatile Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties.[1][2] The functionalization of the thiazole nucleus is a key strategy in the development of novel therapeutic agents and functional materials. This document provides a comprehensive guide to the nucleophilic aromatic substitution (SNAr) on the C4-chloro position of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde, a versatile building block for the synthesis of a wide array of derivatives.

The reactivity of the chloro-substituent on the thiazole ring is significantly enhanced by the presence of electron-withdrawing groups.[3][4] In the case of this compound, the carbaldehyde group at the C5 position acts as a potent electron-withdrawing group through resonance and inductive effects, thereby activating the C4 position for nucleophilic attack. The 2-(4-oxopiperidin-1-yl) group, while having both electron-donating and -withdrawing characteristics, is not expected to significantly deactivate the ring towards SNAr at the C4 position. This electronic arrangement makes the C4-chloro atom a viable leaving group for substitution by a variety of nucleophiles.

These application notes are designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for the successful execution of SNAr reactions on this promising thiazole derivative.

Mechanistic Insights: The Addition-Elimination Pathway

The nucleophilic aromatic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism.[5][6]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon of the thiazole ring. This leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The negative charge is delocalized over the thiazole ring and, importantly, onto the oxygen atom of the electron-withdrawing carbaldehyde group.

-

Elimination of the Leaving Group and Aromatization: In the second step, the chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the thiazole ring is restored. This results in the formation of the final substituted product.

The overall rate of the reaction is typically dependent on the rate of formation of the Meisenheimer complex, which is influenced by the nucleophilicity of the attacking species and the electronic properties of the thiazole ring.

Figure 1: General mechanism of the SNAr reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution on this compound with representative amine, thiol, and alcohol nucleophiles.

General Considerations:

-

All reactions should be performed in a well-ventilated fume hood.

-

Anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) are recommended for optimal results, especially when using strong bases.

-

Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Substitution with a Primary or Secondary Amine

This protocol describes a general procedure for the synthesis of 4-amino-substituted thiazole derivatives.

-

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.2 - 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound and the chosen anhydrous solvent.

-

Add the base (K₂CO₃ or DIPEA) to the solution.

-

Add the amine nucleophile dropwise at room temperature.

-

Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-